molecular formula C7H9F3O2 B13467670 3-(3,3-Difluorocyclobutyl)-2-fluoropropanoic acid

3-(3,3-Difluorocyclobutyl)-2-fluoropropanoic acid

Cat. No.: B13467670
M. Wt: 182.14 g/mol
InChI Key: GUMYPKQJKYVVOM-UHFFFAOYSA-N
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Description

3-(3,3-Difluorocyclobutyl)-2-fluoropropanoic acid is a fluorinated organic compound characterized by the presence of a cyclobutyl ring substituted with fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Difluorocyclobutyl)-2-fluoropropanoic acid typically involves the introduction of fluorine atoms into a cyclobutyl ring. One common method includes the use of difluorocyclobutyl intermediates, which are then subjected to further fluorination and functionalization to yield the desired product. The reaction conditions often involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Difluorocyclobutyl)-2-fluoropropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-(3,3-Difluorocyclobutyl)-2-fluoropropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,3-Difluorocyclobutyl)-2-fluoropropanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,3-Difluorocyclobutyl)-2-methylpropanoic acid
  • 2-(3,3-Difluorocyclobutyl)acetic acid

Uniqueness

3-(3,3-Difluorocyclobutyl)-2-fluoropropanoic acid is unique due to its specific substitution pattern and the presence of multiple fluorine atoms, which can significantly influence its chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C7H9F3O2

Molecular Weight

182.14 g/mol

IUPAC Name

3-(3,3-difluorocyclobutyl)-2-fluoropropanoic acid

InChI

InChI=1S/C7H9F3O2/c8-5(6(11)12)1-4-2-7(9,10)3-4/h4-5H,1-3H2,(H,11,12)

InChI Key

GUMYPKQJKYVVOM-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)CC(C(=O)O)F

Origin of Product

United States

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